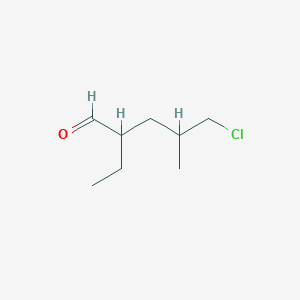methanolate CAS No. 53535-43-6](/img/structure/B14634992.png)
[2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidene](ethoxy)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate: is a complex organic compound with the molecular formula C16H18N2O5 This compound features a unique structure that includes a diazonium group, an ethoxycarbonyl group, and a tetrahydroazulenylidene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroazulene Core: This can be achieved through a series of cyclization reactions involving suitable starting materials such as cycloheptatriene derivatives.
Introduction of the Diazonium Group: This step involves the diazotization of an amine precursor using nitrous acid or other diazotizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for diazotization, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazulene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures have been studied for their potential biological activity. This compound could be explored for its potential as a pharmacophore in drug design.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate involves its ability to participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution reactions, while the ethoxycarbonyl group can participate in esterification or hydrolysis reactions. The tetrahydroazulene core provides a stable framework that can undergo further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-3-(methoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
- 2-Diazonio-3-(propoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
Uniqueness
The uniqueness of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate lies in its specific combination of functional groups and the stability of its tetrahydroazulene core
Eigenschaften
CAS-Nummer |
53535-43-6 |
|---|---|
Molekularformel |
C16H18N2O5 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
diethyl 2-diazo-6-oxo-4,5,7,8-tetrahydroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-3-22-15(20)12-10-7-5-9(19)6-8-11(10)13(14(12)18-17)16(21)23-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
WGHJHGSBXCKRQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2CCC(=O)CCC2=C(C1=[N+]=[N-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)




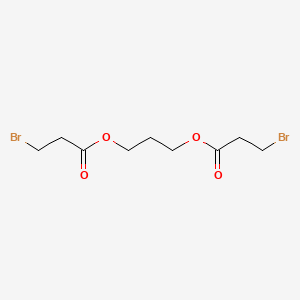
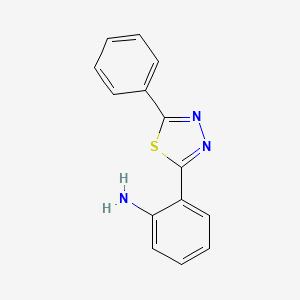
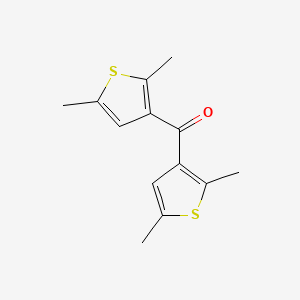
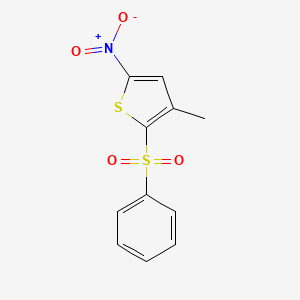
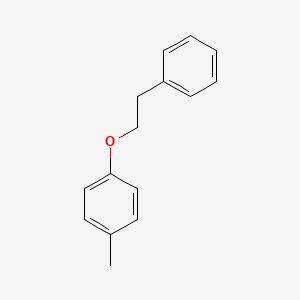

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)

